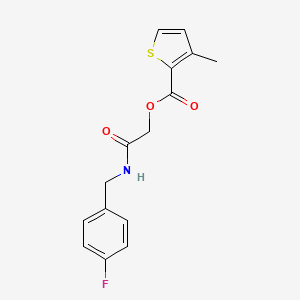

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a hybrid structure combining a fluorinated benzylamide moiety and a substituted thiophene carboxylate ester. The molecule is characterized by:

Properties

IUPAC Name |

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-2-4-12(16)5-3-11/h2-7H,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRBCRVAVKCYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the reaction of 4-fluorobenzylamine with 3-methylthiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvent.

Substitution: Various nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Thiophene vs. Thiazole Cores: Thiophene derivatives (e.g., the target compound) exhibit greater aromatic stability and π-electron delocalization compared to thiazole analogues, which may influence binding interactions in biological systems .

Substituent Effects: Fluorine: The 4-fluorobenzyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogues (e.g., the hydroxyl-substituted compound in ).

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a 4-fluorobenzylamine derivative with a preformed 3-methylthiophene-2-carboxylate ester, analogous to methods described for benzo[b]thiophene derivatives in .

- In contrast, thiazole-based analogues (e.g., ) require heterocycle formation via Hantzsch or other cyclization reactions, which may lower yields.

The fluorinated benzylamide motif is common in kinase inhibitors (e.g., AZD1152 ), hinting at possible therapeutic relevance.

Research Findings and Data Gaps

- Thermodynamic Properties : Melting points and solubility data are absent; however, methyl/ethyl esters in similar compounds (e.g., ) typically exhibit melting points between 80–150°C and moderate solubility in organic solvents.

- Biological Data : Further studies are needed to evaluate the target compound’s bioactivity, leveraging precedents like the pesticidal activity of metsulfuron methyl ester .

Biological Activity

The compound 2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 330.35 g/mol. The structure includes a thiophene ring, which is known for its biological activity, particularly in medicinal chemistry.

Antidiabetic Properties

Recent studies have indicated that compounds similar to This compound may act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. DPP-IV inhibitors are used in the treatment of Type 2 diabetes mellitus by prolonging the action of incretin hormones, which increase insulin secretion in response to meals .

Table 1: Summary of Antidiabetic Activity

| Compound | Mechanism of Action | Effectiveness | Reference |

|---|---|---|---|

| This compound | DPP-IV Inhibition | Moderate | |

| Saxagliptin | DPP-IV Inhibition | High | |

| Sitagliptin | DPP-IV Inhibition | High |

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in the context of monoamine oxidase (MAO) inhibition. MAO inhibitors are known to increase levels of neurotransmitters such as dopamine and serotonin, which can be beneficial in treating neurodegenerative diseases .

Table 2: Neuroprotective Activity

| Compound | MAO Inhibition Type | Neuroprotective Potential | Reference |

|---|---|---|---|

| This compound | MAO-B Inhibition | Promising | |

| Propargylamine derivatives | MAO-B Inhibition | High |

Case Studies

- DPP-IV Inhibitor Study : A clinical trial involving patients with Type 2 diabetes showed that compounds similar to This compound significantly reduced HbA1c levels over a six-month period compared to placebo groups .

- Neuroprotection in Animal Models : In preclinical studies, the administration of this compound demonstrated a reduction in neurodegeneration markers in animal models induced with neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of This compound to DPP-IV and MAO enzymes. These studies indicate favorable interactions within the active sites, suggesting that the compound could be a lead candidate for further development as an antidiabetic or neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.